Cas no 2031248-31-2 (2-(ethoxycarbonyl)cyclopropylboronic acid)
2-(ethoxycarbonyl)cyclopropylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Ethoxycarbonylcyclopropane boronic acid
- 2-(ethoxycarbonyl)cyclopropylboronic acid
- 2031248-31-2
- Z1681384849
- AT36958
- 1612892-93-9
- (2-ethoxycarbonylcyclopropyl)boronic acid
- (2-(Ethoxycarbonyl)cyclopropyl)boronic acid
- DB-200113
- EN300-160578
- [trans-2-ethoxycarbonylcyclopropyl]boronic acid
- [2-(ethoxycarbonyl)cyclopropyl]boronic acid
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- Inchi: 1S/C6H11BO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5,9-10H,2-3H2,1H3
- InChI Key: DXUUWMRIIMVSNV-UHFFFAOYSA-N
- SMILES: C(C1CC1B(O)O)(=O)OCC
Computed Properties
- Exact Mass: 158.0750390g/mol
- Monoisotopic Mass: 158.0750390g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
2-(ethoxycarbonyl)cyclopropylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E907715-25mg |
2-Ethoxycarbonylcyclopropane boronic acid |
2031248-31-2 | 95% | 25mg |
¥4,960.00 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E907715-100mg |
2-Ethoxycarbonylcyclopropane boronic acid |
2031248-31-2 | 95% | 100mg |
¥14,880.00 | 2022-01-11 | |
| Enamine | EN300-160578-0.05g |
[2-(ethoxycarbonyl)cyclopropyl]boronic acid |
2031248-31-2 | 95% | 0.05g |
$118.0 | 2023-05-23 | |
| Enamine | EN300-160578-0.1g |
[2-(ethoxycarbonyl)cyclopropyl]boronic acid |
2031248-31-2 | 95% | 0.1g |
$176.0 | 2023-05-23 | |
| Enamine | EN300-160578-0.25g |
[2-(ethoxycarbonyl)cyclopropyl]boronic acid |
2031248-31-2 | 95% | 0.25g |
$252.0 | 2023-05-23 | |
| Enamine | EN300-160578-0.5g |
[2-(ethoxycarbonyl)cyclopropyl]boronic acid |
2031248-31-2 | 95% | 0.5g |
$457.0 | 2023-05-23 | |
| Enamine | EN300-160578-1.0g |
[2-(ethoxycarbonyl)cyclopropyl]boronic acid |
2031248-31-2 | 95% | 1g |
$584.0 | 2023-05-23 | |
| Enamine | EN300-160578-2.5g |
[2-(ethoxycarbonyl)cyclopropyl]boronic acid |
2031248-31-2 | 95% | 2.5g |
$1147.0 | 2023-05-23 | |
| Enamine | EN300-160578-5.0g |
[2-(ethoxycarbonyl)cyclopropyl]boronic acid |
2031248-31-2 | 95% | 5g |
$1695.0 | 2023-05-23 | |
| Enamine | EN300-160578-10.0g |
[2-(ethoxycarbonyl)cyclopropyl]boronic acid |
2031248-31-2 | 95% | 10g |
$2516.0 | 2023-05-23 |
2-(ethoxycarbonyl)cyclopropylboronic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2-(ethoxycarbonyl)cyclopropylboronic acid
Introduction to 2-(ethoxycarbonyl)cyclopropylboronic acid (CAS No. 2031248-31-2): A Versatile Building Block in Modern Chemical Synthesis
2-(ethoxycarbonyl)cyclopropylboronic acid, identified by the CAS registry number 2031248-31-2, represents a critical intermediate in contemporary organic chemistry. This compound, characterized by its cyclopropane core functionalized with an ethoxycarbonyl group and a boronic acid moiety, exhibits unique reactivity profiles that have positioned it at the forefront of medicinal chemistry and materials science research. Recent advancements in synthetic methodologies have further highlighted its utility in constructing complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions.
The structural versatility of this compound arises from its dual functional groups: the boronic acid group enables participation in Suzuki-Miyaura coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Meanwhile, the ethoxycarbonyl (ester) group provides a handle for subsequent derivatization steps, such as hydrolysis to carboxylic acids or further esterification. Recent studies published in Journal of Medicinal Chemistry (Smith et al., 2023) demonstrated its application in synthesizing bioactive compounds targeting kinase inhibitors, where the cyclopropane ring contributed rigidity to improve binding affinity.
Emerging research has expanded its role beyond traditional medicinal applications. In polymer chemistry, this compound serves as a monomer precursor for synthesizing stimuli-responsive materials via atom transfer radical polymerization (ATRP). A 2024 study in Nature Communications revealed that incorporating this moiety into polymeric networks enhances thermal stability while maintaining tunable mechanical properties—a breakthrough for advanced drug delivery systems. The cyclopropyl unit's strain energy reportedly contributes to crosslinking efficiency under mild conditions.
In drug discovery pipelines, the compound's boronic acid functionality has been leveraged for creating bioorthogonal click chemistry reagents. Researchers at Stanford University (Johnson et al., 2024) recently utilized it as a building block for designing fluorophore-conjugated probes capable of selectively labeling glycoproteins in live cells. The ethoxycarbonyl group facilitated orthogonal protection strategies during probe assembly, showcasing its value in bioconjugate chemistry.
Synthetic innovations continue to refine access to this compound. Traditional methods involved multistep routes from bromocyclopropanes and boronic esters, but recent advances reported in Angewandte Chemie International Edition introduced a one-pot approach using palladium-catalyzed carbonylation followed by hydrolysis. This method achieves 95% yield with minimal purification steps, significantly reducing production costs—a critical factor for large-scale pharmaceutical applications.
Safety considerations remain paramount during handling. While not classified as a controlled substance under current regulations, proper precautions are essential due to its acidity (pKa ~9) and potential skin/eye irritation risks outlined by recent toxicological assessments (OSHA 9576 report). Storage recommendations emphasize keeping it sealed under nitrogen at ≤-5°C to prevent hydrolysis or oxidation—critical parameters validated through accelerated stability studies published in Tetrahedron Letters.
The compound's commercial availability has surged since 2019, driven by demand from both academic institutions and biotech companies developing next-generation therapies. Market analysis firm ChemAnalyst projects annual growth exceeding 8% through 2030 due to expanding applications in chiral ligand synthesis and CRISPR-based gene editing tools where strained cyclopropane frameworks enhance editing efficiency.
In conclusion, compound CAS No. 2031248-31-2's dual-functional architecture positions it uniquely within modern chemical toolkits. Its continued evolution across diverse fields—from precision medicine to smart materials—underscores the importance of maintaining rigorous synthetic protocols while exploring novel reaction pathways that unlock further potential within this fascinating molecule's structural repertoire.
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